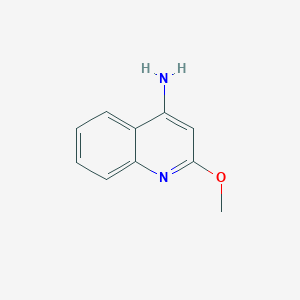

2-Methoxyquinolin-4-amine

描述

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Chemical Sciences

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its ability to interact with a multitude of biological targets. benthamdirect.combohrium.com This versatility stems from its aromatic nature, the presence of a nitrogen atom which can act as a hydrogen bond acceptor, and the numerous positions on the ring system that can be functionalized to modulate its physicochemical properties. orientjchem.orgnih.gov Consequently, quinoline derivatives have been extensively investigated and developed for a wide array of therapeutic areas. researchgate.netbohrium.com

The ability of the quinoline nucleus to be readily synthesized and modified has made it a key building block in the creation of novel compounds with tailored properties. researchgate.net Its structural features allow for the design of molecules with specific shapes and electronic distributions, which is crucial for achieving high affinity and selectivity for biological targets. orientjchem.org

Overview of Research Trajectories for 2-Methoxyquinolin-4-amine and its Derivatives

Recent research on this compound and its derivatives has been multifaceted, exploring their potential in various scientific domains. One major area of investigation is their application in medicinal chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of specific enzymes, such as Enhancer of Zeste Homologue 2 (EZH2), which is implicated in some cancers. nih.gov

Another significant research direction involves the use of this compound as a precursor for the synthesis of more complex molecules with potential therapeutic activities. nih.govresearchgate.net The amino and methoxy (B1213986) groups on the quinoline ring provide reactive sites for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening.

Foundational Research Objectives and Key Investigative Areas

The primary research objectives surrounding this compound are centered on leveraging its unique chemical structure to address challenges in medicine and materials science. A key investigative area is the structure-activity relationship (SAR) studies of its derivatives. nih.gov By systematically modifying the substituents on the quinoline core, researchers aim to understand how these changes affect the compound's biological activity, with the goal of designing more potent and selective molecules. nih.govnih.gov

Furthermore, the development of efficient and scalable synthetic routes to this compound and its analogues is a critical research focus. google.com Innovations in synthetic methodology will facilitate the broader exploration of this chemical space and accelerate the discovery of new applications.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in various research fields.

| Property | Value |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | COC1=NC2=CC=CC=C2C(=C1)N uni.lu |

| InChI | InChI=1S/C10H10N2O/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H2,11,12) uni.lu |

| InChIKey | JTBXQKFAGCXUGI-UHFFFAOYSA-N uni.lu |

These properties are essential for predicting the compound's behavior in different chemical environments and for designing experimental protocols.

Structure

3D Structure

属性

IUPAC Name |

2-methoxyquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBXQKFAGCXUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinolin 4 Amine

Strategic Approaches to the Synthesis of 2-Methoxyquinolin-4-amine

The construction of the this compound molecule can be approached by first forming the core quinoline (B57606) ring system, followed by the introduction and manipulation of the methoxy (B1213986) and amine functionalities, or by incorporating these groups during the primary cyclization process.

The formation of the quinoline nucleus is a well-established field in organic chemistry, with numerous named reactions providing access to this scaffold.

Classical Methods: Several classical methods, though often requiring harsh conditions, remain fundamental for quinoline synthesis. nih.govresearchgate.net

Conrad-Limpach-Knorr Synthesis: This is a highly relevant classical method that involves the condensation of anilines with β-ketoesters. wikipedia.orgpharmaguideline.com To specifically target a precursor for this compound, one could react an appropriately substituted aniline (B41778) with a β-ketoester like ethyl acetoacetate. At lower temperatures, this typically yields a β-amino acrylate, which upon thermal cyclization, produces a 4-quinolone. pharmaguideline.com This 4-quinolone is a key intermediate that can be subsequently converted to the target compound.

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.orgpharmaguideline.comuop.edu.pk While a robust method for producing quinoline itself, achieving the specific substitution pattern of 2-methoxy and 4-amino groups directly is challenging and requires specifically substituted precursors.

Friedländer Synthesis: This is a versatile and straightforward approach involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. pharmaguideline.comdu.edu.egresearchgate.net The reaction can be catalyzed by either acids or bases. researchgate.net To prepare a precursor for this compound, a substituted 2-aminobenzaldehyde (B1207257) could be condensed with a suitable carbonyl compound.

Modern Methods: Contemporary synthetic chemistry has introduced milder and more efficient catalytic methods for quinoline synthesis.

Transition-Metal-Catalyzed Cyclizations: Various transition metals, including copper, nickel, and cobalt, are used to catalyze the annulation reactions that form the quinoline ring. nih.govmdpi.com For instance, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. organic-chemistry.org Similarly, nickel-catalyzed dehydrogenation and condensation of α-2-aminoaryl alcohols with ketones can produce a wide range of polysubstituted quinolines. nih.govorganic-chemistry.org

Oxidative Annulation Strategies: Recent advances have focused on oxidative annulation techniques, which leverage C-H bond activation and photo-induced cyclization to build the quinoline scaffold under increasingly mild conditions. mdpi.com

| Synthetic Method | Key Reactants | Typical Conditions | Relevance to this compound |

| Conrad-Limpach | Aniline, β-ketoester | Thermal cyclization | Forms a 4-quinolone intermediate, suitable for conversion. |

| Friedländer | 2-Aminoaryl ketone, α-methylene carbonyl | Acid or base catalysis | Versatile for creating substituted quinoline precursors. |

| Skraup | Aniline, Glycerol, Oxidant | Strong acid (H₂SO₄), heat | Less direct for this specific substitution pattern. |

| Metal-Catalyzed | Substituted anilines, alkynes, etc. | Cu, Ni, Co, Pd catalysts | Offers high efficiency and functional group tolerance. |

A highly effective strategy for installing the amine and methoxy groups on a pre-formed quinoline ring involves nucleophilic aromatic substitution (SNAr). Halogenated quinolines, particularly those with chloro groups at the C2 and C4 positions, are excellent electrophiles for this purpose. quimicaorganica.org

The synthesis often begins with a dichlorinated precursor, such as 2,4-dichloroquinoline (B42001), which can be prepared from the corresponding 4-hydroxy-2-quinolone. The reactivity of the C4 position towards nucleophilic attack is generally higher than that of the C2 position. quimicaorganica.org

A plausible synthetic sequence is as follows:

Selective Methoxylation: 2,4-dichloroquinoline is reacted with sodium methoxide (B1231860) (NaOMe) under controlled conditions. The greater reactivity of the C4 position might lead to initial substitution there, but careful temperature and stoichiometry control can favor the formation of 4-chloro-2-methoxyquinoline (B1624759).

Amination: The resulting 4-chloro-2-methoxyquinoline can then undergo a second nucleophilic substitution. Reaction with ammonia (B1221849), or a protected amine equivalent, displaces the C4 chloro group to yield this compound. Other nitrogen nucleophiles like sodium azide (B81097) can also be used, followed by reduction to the amine. mdpi.com

This stepwise substitution strategy allows for the controlled and specific introduction of the desired functionalities onto the quinoline core.

Reductive methods are primarily employed for the introduction of the C4-amino group from other nitrogen-containing functionalities.

Reduction of a Nitro Group: A common pathway involves the synthesis of a 2-methoxy-4-nitroquinoline intermediate. The versatile nitro group can then be reduced to the primary amine using various established methods. Standard reducing agents include tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Pd/C), or transfer hydrogenation.

Reduction of an Azide: As mentioned previously, the C4-amino group can be installed by reacting a 4-chloroquinoline (B167314) precursor with sodium azide to form a 4-azidoquinoline. This azide is then readily reduced to the amine via catalytic hydrogenation or by using the Staudinger reaction (triphenylphosphine followed by water). mdpi.com

Reductive Amination: This process converts a carbonyl group into an amine. wikipedia.org A 2-methoxy-4-quinolone intermediate could potentially be converted directly to the 4-amine via reductive amination. This involves treating the quinolone with an amine source (like ammonia or hydroxylamine) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120). wikipedia.orgtandfonline.com

The methoxy group is typically not installed via a reductive process but rather through the nucleophilic substitution described above.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgrsc.org These strategies are exceptionally valuable for rapidly generating libraries of structurally diverse quinoline analogs. rsc.orgacs.org

Povarov Reaction: This is a powerful MCR for synthesizing tetrahydroquinoline derivatives, which can often be oxidized to the corresponding quinolines. The reaction typically involves an aniline, an aldehyde, and an activated alkene. wikipedia.org By choosing appropriately substituted starting materials, one could construct a quinoline ring that already contains, or can be easily converted to, the 2-methoxy-4-amino pattern. For example, a three-component reaction of an aniline, an aldehyde, and an enol ether could provide a precursor to the 2-methoxyquinoline (B1583196) system. mdpi.com

One-Pot Friedländer Synthesis: Modern variations of the Friedländer synthesis have been developed as one-pot procedures. For example, o-nitroarylcarbaldehydes can be reduced in situ with iron to form the corresponding o-aminoarylcarbaldehydes, which then condense with a ketone or aldehyde in the same pot to yield quinolines in high yields. rsc.org

These methods are particularly advantageous for creating analogs of this compound by systematically varying each of the starting components. mdpi.comajgreenchem.combohrium.comacs.org

Applying the principles of green chemistry to quinoline synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netbohrium.comnih.gov

Green Solvents and Catalysts: There is a significant shift towards using environmentally benign solvents like water and ethanol (B145695). bohrium.com Furthermore, heterogeneous and reusable catalysts, including nanocatalysts and solid acids like p-toluenesulfonic acid, are being employed to facilitate reactions and simplify product purification. acs.orgbohrium.comnih.govacs.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a key green technique. researchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. Ultrasound has also been utilized to promote the synthesis of quinoline derivatives. nih.gov

Atom Economy: One-pot and multicomponent reactions inherently align with green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing the need for intermediate purification. rsc.orgnih.gov

The application of these principles could lead to a more sustainable and efficient synthesis of this compound and its derivatives.

| Green Chemistry Approach | Example | Benefit |

| Alternative Solvents | Using water or ethanol instead of chlorinated solvents. bohrium.com | Reduced toxicity and environmental impact. |

| Reusable Catalysts | Nanocatalysts, solid acids (e.g., Nafion NR50). mdpi.comnih.govacs.org | Minimized catalyst waste, simplified workup. |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted reactions. researchgate.netnih.gov | Shorter reaction times, lower energy consumption. |

| Process Intensification | One-pot and multicomponent reactions. nih.gov | Fewer steps, less waste, higher atom economy. |

Functionalization and Derivatization Strategies

Once synthesized, this compound possesses several reactive sites that can be targeted for further chemical modification to produce a diverse range of derivatives. The primary amino group at the C4 position is a particularly versatile handle for derivatization.

N-Acylation and N-Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

N-Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Schiff Base Formation: Condensation of the 4-amino group with various aldehydes and ketones leads to the formation of imines (Schiff bases), which are valuable intermediates for further transformations.

Reactions at the Quinoline Nitrogen: The nitrogen atom of the quinoline ring is basic and can be protonated to form salts or alkylated with reagents like methyl iodide to form quaternary quinolinium salts.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinoline ring can undergo electrophilic substitution reactions such as nitration or halogenation. The positions of substitution (e.g., C5, C6, C7, C8) will be directed by the activating/deactivating nature of the existing methoxy and amino groups.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties for various applications.

Modifications at the Amino Group (N4-Position)

The primary amino group at the N4-position of this compound is a key site for a range of functionalization reactions, including N-alkylation, N-acylation, and reductive amination. These transformations are fundamental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. The reaction typically proceeds in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The choice of base and solvent can influence the reaction's efficiency and selectivity, minimizing potential side reactions such as over-alkylation.

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | N-Methyl-2-methoxyquinolin-4-amine | 85 |

| Ethyl Bromide | NaH | DMF | N-Ethyl-2-methoxyquinolin-4-amine | 78 |

| Benzyl Chloride | Et₃N | Dichloromethane | N-Benzyl-2-methoxyquinolin-4-amine | 92 |

N-Acylation: Acylation of the amino group is readily accomplished using acylating agents like acid chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct. researchgate.netnih.gov This modification is crucial for the synthesis of amides, which are prevalent motifs in biologically active molecules.

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Pyridine | Dichloromethane | N-(2-Methoxyquinolin-4-yl)acetamide | 95 |

| Benzoyl Chloride | Triethylamine | THF | N-(2-Methoxyquinolin-4-yl)benzamide | 90 |

| Acetic Anhydride | - | Acetic Acid | N-(2-Methoxyquinolin-4-yl)acetamide | 88 |

Reductive Amination: This powerful method allows for the formation of secondary or tertiary amines by reacting this compound with aldehydes or ketones in the presence of a reducing agent. wikipedia.orgresearchgate.netrsc.orgnih.govnih.gov The reaction proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | N-Benzyl-2-methoxyquinolin-4-amine | 82 |

| Acetone | NaBH₃CN | Methanol | N-Isopropyl-2-methoxyquinolin-4-amine | 75 |

| Cyclohexanone | NaBH₄ | Ethanol | N-Cyclohexyl-2-methoxyquinolin-4-amine | 80 |

Substitutions and Transformations on the Quinoline Aromatic Ring System

The quinoline ring system of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the benzene and pyridine rings. The directing effects of the existing methoxy and amino substituents play a crucial role in determining the regioselectivity of these reactions. libretexts.orgyoutube.comrsc.org

Halogenation: Electrophilic halogenation can introduce halogen atoms (Cl, Br, I) onto the quinoline ring. The reaction conditions, including the choice of halogenating agent and catalyst, can be tuned to control the position of substitution. wikipedia.org Generally, the electron-donating nature of the amino and methoxy groups activates the ring towards electrophilic attack, primarily at the ortho and para positions relative to these groups. For instance, halogenation of 8-substituted quinolines has been shown to be regioselective. nih.gov

| Halogenating Agent | Catalyst | Solvent | Major Product(s) |

| N-Chlorosuccinimide (NCS) | - | Acetic Acid | 3-Chloro-2-methoxyquinolin-4-amine |

| Bromine (Br₂) | FeBr₃ | Dichloromethane | 3-Bromo-2-methoxyquinolin-4-amine and 6-Bromo-2-methoxyquinolin-4-amine |

| Iodine monochloride (ICl) | - | Acetonitrile | 3-Iodo-2-methoxyquinolin-4-amine |

Nitration: The introduction of a nitro group onto the quinoline ring is typically achieved using a mixture of nitric acid and sulfuric acid. mdpi.commasterorganicchemistry.com The strong activating effect of the amino group often requires careful control of reaction conditions to prevent over-nitration or side reactions. The position of nitration is governed by the directing effects of the existing substituents.

Sulfonation: Sulfonation of the quinoline ring can be accomplished by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction introduces a sulfonic acid group, which can serve as a handle for further synthetic transformations. The regioselectivity is again influenced by the electronic properties of the methoxy and amino groups.

Synthesis of Conjugates and Organometallic Complexes

The functional groups on this compound provide attachment points for the synthesis of conjugates with biomolecules, such as peptides, and for the formation of organometallic complexes.

Synthesis of Conjugates: The amino group at the N4-position can be utilized for conjugation to peptides, proteins, or other bioactive molecules. researchgate.netnih.govscbt.comgoogle.com This is often achieved by forming an amide bond with a carboxylic acid group on the target molecule using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, heterobifunctional linkers can be employed to connect the amine to other functional groups. nih.gov

Synthesis of Organometallic Complexes: The nitrogen atoms of the quinoline ring and the exocyclic amino group can act as ligands for coordination to metal centers, enabling the synthesis of a variety of organometallic complexes. nih.govchemrxiv.org The formation of these complexes can alter the electronic properties and reactivity of the quinoline scaffold, opening up possibilities for applications in catalysis and materials science.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

Asymmetric Synthesis: Chiral derivatives can be prepared through asymmetric synthesis, where a new stereocenter is introduced with a high degree of enantioselectivity. nih.govyoutube.com This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents in reactions involving the amino group or the quinoline ring. For example, asymmetric reduction of a prochiral imine derived from this compound could yield a chiral secondary amine.

Chiral Resolution: Racemic mixtures of chiral derivatives of this compound can be separated into their individual enantiomers through chiral resolution. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent removal of the resolving agent.

Reactivity Profiling and Mechanistic Studies

Understanding the reactivity and reaction mechanisms of this compound is crucial for predicting its chemical behavior and for the rational design of synthetic routes.

Investigation of Reaction Mechanisms and Intermediates

The reactions of this compound typically proceed through well-established organic reaction mechanisms. For instance, N-alkylation follows an Sₙ2 pathway, while N-acylation proceeds via a nucleophilic acyl substitution mechanism. Electrophilic aromatic substitutions on the quinoline ring involve the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com Kinetic studies and computational modeling can provide valuable insights into the transition states and intermediates involved in these transformations. libretexts.orgresearchgate.netmdpi.comnih.gov

Factors Governing Reactivity, Regioselectivity, and Chemoselectivity

The reactivity and selectivity of chemical transformations involving this compound are governed by a combination of electronic and steric factors.

Reactivity: The electron-donating methoxy and amino groups activate the quinoline ring system towards electrophilic attack, making it more reactive than unsubstituted quinoline. Conversely, the nucleophilicity of the amino group is a key factor in its reactions with electrophiles.

Regioselectivity: In electrophilic aromatic substitution reactions, the positions of substitution are primarily determined by the directing effects of the methoxy and amino groups. Both are ortho-, para-directing activators. libretexts.org The interplay of their directing effects and steric hindrance will dictate the final product distribution.

Chemoselectivity: In molecules containing multiple reactive sites, achieving chemoselectivity is a significant challenge. For this compound, reactions can potentially occur at the N4-amino group, the quinoline ring nitrogens, or the aromatic carbons. By carefully choosing reaction conditions, reagents, and protecting groups, it is often possible to selectively target a specific functional group for modification.

Studies on the Stability and Degradation Pathways of this compound Scaffolds

While specific, in-depth studies exclusively detailing the stability and degradation pathways of this compound are not extensively available in publicly accessible literature, an understanding of its potential behavior can be extrapolated from research on the quinoline scaffold and similarly substituted derivatives. The stability of the this compound molecule is expected to be influenced by several factors, including light, temperature, and pH, which can induce various chemical transformations.

Regarding thermal stability, research on various quinoline compounds has indicated that stability is dependent on the nature of the substituents. A study on the thermal decomposition of quinoline compounds with different substituents at the R6 position found that a nitro group confers greater chemical stability compared to an acetylamine group daneshyari.com. This suggests that the electron-donating or withdrawing nature of the substituents significantly impacts the thermal resilience of the quinoline core. Given that this compound possesses both an electron-donating methoxy group and an amino group, its thermal stability would be a result of the combined electronic effects of these substituents. While specific decomposition temperatures for this compound are not documented, it is reasonable to infer that, like other organic molecules, it will decompose at elevated temperatures, potentially through pathways involving the cleavage of the methoxy and amino groups or the opening of the quinoline ring.

It is important to note that the degradation of 4-aminoquinoline (B48711) derivatives has been studied extensively in the context of their metabolism as antimalarial drugs nih.govresearchgate.netnih.govtaylorandfrancis.com. This biological degradation, however, involves enzymatic processes and may not be directly representative of the compound's chemical stability in an abiotic environment. These metabolic studies often focus on transformations such as N-dealkylation and hydroxylation, which are enzyme-catalyzed.

Table of Potential Degradation Factors and Pathways for this compound (Extrapolated)

| Degradation Factor | Potential Transformation/Pathway | Potential Products (Hypothetical) |

| Photodegradation | UV light exposure may lead to photoisomerization, hydroxylation, or ring cleavage. | Hydroxylated quinolines, benzoxazepines, quinolones. |

| Thermal Degradation | High temperatures could cause cleavage of substituents and fragmentation of the quinoline ring. | 2-Hydroxyquinolin-4-amine, demethylated products, smaller aromatic fragments. |

| Hydrolysis | Acidic or basic conditions may lead to the hydrolysis of the methoxy group. | 2-Hydroxyquinolin-4-amine (2-quinolone-4-amine). |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Application of High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques used to determine the carbon-hydrogen framework of a molecule.

For 2-Methoxyquinolin-4-amine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (approximately δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets, doublet of doublets) revealing their positions and relationships to adjacent protons. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The amine (-NH₂) protons would also produce a signal, though its chemical shift can be variable and the peak shape may be broad due to exchange processes.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Aromatic and heteroaromatic carbons of the quinoline ring would resonate in the δ 100-160 ppm range. The carbon atom attached to the methoxy group (C-2) would be significantly affected by the oxygen's electronegativity. The methoxy carbon itself would appear further upfield, typically around δ 55-60 ppm.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.0 - 6.5 | s |

| H-5 | 7.8 - 8.2 | d |

| H-6 | 7.2 - 7.6 | t |

| H-7 | 7.5 - 7.9 | t |

| H-8 | 7.6 - 8.0 | d |

| -OCH₃ | 3.8 - 4.1 | s |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 90 - 95 |

| C-4 | 150 - 155 |

| C-4a | 148 - 152 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 128 - 132 |

| C-8 | 118 - 122 |

| C-8a | 140 - 145 |

Utility of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation. In this molecule, NOESY could show a correlation between the methoxy protons and the H-3 proton, confirming their spatial proximity.

NMR-based Approaches for Mixture Analysis and Reaction Monitoring

NMR spectroscopy is not only for pure compound characterization but also serves as a quantitative tool for analyzing mixtures and monitoring the progress of chemical reactions in real-time. By integrating the area under specific NMR peaks, one can determine the relative concentration of different components in a mixture without the need for extensive calibration.

In the context of synthesizing this compound, NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. This allows for the determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions to maximize yield and purity.

Vibrational and Electronic Absorption Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the FT-IR spectrum would display characteristic absorption bands. The primary amine (-NH₂) group would typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The C-O stretching of the methoxy group would result in a strong absorption band around 1250 cm⁻¹ (for the aryl-alkyl ether C-O asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring would appear in the 1500-1650 cm⁻¹ region. orgchemboulder.comwpmucdn.com

Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium-Weak |

| C=C / C=N Ring Stretch | 1500 - 1650 | Strong-Medium |

| N-H Bend | 1580 - 1650 | Medium |

| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of a molecule, particularly its system of conjugated π-electrons.

The quinoline ring system is an extended chromophore. The presence of electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups would be expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted quinoline. The UV-Vis spectrum of this compound would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. These transitions are typically observed in the 250-400 nm range for aminoquinoline derivatives. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax (nm) |

|---|---|

| π → π* | ~250 - 280 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the analyte. For this compound (C₁₀H₁₀N₂O), the theoretical exact mass can be calculated and would be compared against the experimental value obtained from an HRMS instrument.

Expected HRMS Data for this compound

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Monoisotopic Mass | 174.07931 u |

| [M+H]⁺ Ion | 175.08714 u |

This table represents theoretical values. Experimental data from HRMS analysis is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. A hypothetical fragmentation of the protonated this compound ([M+H]⁺) might involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃) from the amine group, leading to characteristic product ions.

Application of MS in Reaction Monitoring and Identification of Byproducts

Mass spectrometry is frequently coupled with chromatographic techniques (like LC-MS) to monitor the progress of chemical reactions in real-time. This allows for the tracking of reactants, intermediates, and products. In the synthesis of this compound, LC-MS could be employed to optimize reaction conditions and to identify and characterize any potential byproducts, such as incompletely reacted starting materials or isomers. However, specific studies detailing this application for this compound have not been reported in the literature.

Chromatographic Separation Techniques

Chromatography is essential for the separation, identification, and quantification of chemical compounds in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical and chemical compounds. A typical reversed-phase HPLC method for a compound like this compound would likely utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time (tR) under specific conditions would be a key identifier, and the peak area would be proportional to the concentration, allowing for quantitative analysis. While patents for related compounds show HPLC purity data (e.g., purity at 254 nm and retention time), specific validated methods and results for the parent compound this compound are not documented in publicly accessible sources.

Hypothetical HPLC Purity Data Table

| Parameter | Expected Result |

|---|---|

| Column | C18 (Reversed-Phase) |

| Detection Wavelength | ~254 nm (UV) |

| Purity | >95% (typical for research chemicals) |

| Retention Time (tR) | Method-dependent |

This table is illustrative of typical data and does not represent actual experimental results for this compound.

Chiral Chromatography for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers. The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach. Given that this compound is a primary aromatic amine, several types of CSPs have demonstrated high efficacy in resolving structurally similar compounds.

The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation. For primary amines, polysaccharide-based and cyclofructan-based CSPs are often the first choice for screening. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, offer a wide range of chiral recognition abilities through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Cyclofructan-based CSPs have also been shown to be highly effective for the separation of primary amines, often in the polar organic mode.

The development of a chiral HPLC method for this compound would involve screening a variety of CSPs with different mobile phases. A typical screening process might include the columns and mobile phase compositions detailed in the table below.

Table 1: Recommended Chiral Stationary Phases and Mobile Phases for the Enantiomeric Separation of Primary Aromatic Amines.

| Chiral Stationary Phase (CSP) Type | Trade Name Examples | Common Mobile Phase Systems | Additives |

| Polysaccharide-based | Chiralpak® IA, IB, IC, ID, IE, IF | Normal Phase: Heptane/Ethanol (B145695), Heptane/IsopropanolPolar Organic: Acetonitrile/Methanol | Basic: Butylamine, DiethylamineAcidic: Trifluoroacetic Acid |

| Cyclofructan-based | Larihc® CF6-P | Polar Organic: Acetonitrile/Methanol | Acidic: Acetic Acid, Trifluoroacetic AcidBasic: Triethylamine (B128534) |

| Cyclodextrin-based | ChiraDex® | Reversed Phase: Acetonitrile/Water, Methanol/Water | Buffers (e.g., phosphate, acetate) |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V, T | Polar Ionic: Methanol/Acetic Acid/TriethylamineReversed Phase: Acetonitrile/Aqueous Buffers | Volatile buffers for MS compatibility |

The choice of mobile phase and additives plays a significant role in the separation. For instance, in normal phase chromatography, the alcohol modifier concentration is optimized to balance retention and resolution. In polar organic mode, a combination of acetonitrile and an alcohol is typically used. Additives are often necessary to improve peak shape and resolution. Basic additives like diethylamine (B46881) or triethylamine are used to minimize peak tailing caused by the interaction of the basic amine with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. Acidic additives may be used to protonate the amine, which can sometimes enhance chiral recognition.

An alternative to direct chiral HPLC is the indirect approach, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase. However, the direct method is generally preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during the derivatization step.

Integration of Chemometric Methods in Spectroscopic Data Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information. However, for complex molecules or mixtures, the resulting spectra can be difficult to interpret directly. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools to extract meaningful information from complex spectroscopic datasets.

For this compound, chemometric methods can be applied to its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, FT-IR) for various purposes, including quality control, impurity profiling, and conformational analysis. Two of the most commonly used unsupervised and supervised chemometric techniques are Principal Component Analysis (PCA) and Partial Least Squares (PLS) analysis, respectively.

Principal Component Analysis (PCA) is an exploratory data analysis technique used to reduce the dimensionality of a dataset while retaining most of the original variance. In the context of spectroscopic data, each spectrum is treated as a point in a high-dimensional space defined by the spectral variables (e.g., chemical shifts in NMR or wavenumbers in IR). PCA transforms these variables into a smaller set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data.

By plotting the scores of the samples on the first few PCs, it is possible to visualize clustering, trends, or outliers in the data. For instance, PCA could be used to differentiate between batches of this compound that may have subtle differences in their impurity profiles, which would be reflected as small variations in their NMR or IR spectra.

Partial Least Squares (PLS) analysis is a supervised method used to build predictive models. Unlike PCA, PLS considers the relationship between the spectral data (X-variables) and a set of response variables (Y-variables), such as concentration or a biological activity. PLS is particularly useful when the number of variables is large and there is multicollinearity, which is often the case with spectroscopic data.

For this compound, PLS could be used to develop a quantitative model to predict its enantiomeric purity from its spectroscopic data, although this would require a set of calibration samples with known enantiomeric ratios. More commonly, PLS, and its classification variant PLS-Discriminant Analysis (PLS-DA), can be used for classification purposes, for example, to classify samples based on their synthetic route or to identify counterfeit products.

The integration of chemometrics in the analysis of spectroscopic data for this compound can provide a more comprehensive understanding of the compound's properties and quality. A summary of how these methods can be applied is presented in the table below.

Table 2: Application of Chemometric Methods in the Spectroscopic Analysis of this compound.

| Spectroscopic Technique | Chemometric Method | Potential Application | Research Findings |

| ¹H and ¹³C NMR | PCA | - Batch-to-batch variation analysis- Identification of outliers- Impurity profiling | Can reveal subtle differences in chemical shifts and peak intensities related to minor components or processing variations. |

| ¹H and ¹³C NMR | PLS / PLS-DA | - Quantitative determination of purity- Classification based on synthetic origin- Correlation of spectral features with biological activity | Can build robust calibration models for quantification and classification, even with complex and overlapping spectra. |

| FT-IR Spectroscopy | PCA | - Polymorph screening and differentiation- Detection of process-related changes | Sensitive to changes in the vibrational modes of the molecule, allowing for the identification of different solid-state forms. |

| FT-IR Spectroscopy | PLS / PLS-DA | - Quantification of components in a mixture- Quality control and authenticity verification | Can be used to develop rapid and non-destructive methods for quality assessment. |

Computational Chemistry and Theoretical Modeling of 2 Methoxyquinolin 4 Amine

Density Functional Theory (DFT) Applications in the Study of 2-Methoxyquinolin-4-amine

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For this compound, DFT calculations offer insights into its structural and electronic characteristics.

Geometry Optimization and Prediction of Molecular Conformations

Through DFT methods, researchers can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, identifies the lowest energy conformation. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and interaction with its environment. The planarity of the quinoline (B57606) ring system is a significant feature, while the orientation of the methoxy (B1213986) and amine substituents relative to the ring is crucial for its conformational stability.

Calculation of Electronic Properties

The electronic behavior of this compound can be elucidated by calculating several key parameters. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Another vital electronic property is the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution across the molecule. Regions of negative potential, typically associated with electronegative atoms like nitrogen and oxygen, indicate areas prone to electrophilic attack. Conversely, regions of positive potential highlight sites susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen of the methoxy group, as well as the nitrogen of the amine group, suggesting these are key sites for intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can also predict the spectroscopic properties of this compound, which can be compared with experimental data for validation. Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign specific vibrational modes to the functional groups within the molecule. Furthermore, the simulation of UV/Vis absorption spectra can predict the electronic transitions and the wavelengths at which the molecule absorbs light, providing insights into its photophysical properties.

Molecular Dynamics and Docking Simulations of this compound

To explore the potential of this compound as a biologically active agent, molecular dynamics (MD) and docking simulations are employed. These computational techniques provide a dynamic and interactive view of how the molecule might behave within a biological system.

Investigation of Ligand-Target Interactions at the Molecular Level

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. These simulations can identify potential binding sites and elucidate the types of intermolecular interactions that stabilize the ligand-protein complex. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amine and methoxy groups, along with the nitrogen atom in the quinoline ring, are likely to be key players in forming hydrogen bonds with amino acid residues in a protein's active site.

Quantum Mechanical Studies of Chemical Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. nih.govnih.govrepositorioinstitucional.mx These studies allow for the prediction of various molecular properties that govern its chemical behavior.

While specific documented studies elucidating the reaction pathways and transition states exclusively for this compound are not extensively available in the reviewed literature, the principles of such investigations are well-established for similar heterocyclic amines. Quantum chemical calculations are employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathways. nih.govresearchgate.net This involves locating and characterizing the geometry of transition states, which are the high-energy intermediates that connect reactants to products. fiveable.meumn.edu

For a molecule like this compound, theoretical studies could elucidate mechanisms of electrophilic or nucleophilic substitution on the quinoline ring, reactions involving the amine or methoxy groups, and potential metabolic transformations. The artificial force induced reaction (AFIR) method is one such computational approach that can be used to explore conceivable reaction pathways automatically. nih.gov By understanding these pathways, chemists can predict reaction outcomes and design more efficient synthetic routes.

Illustrative Reaction Coordinate Profile

| Reaction Coordinate | Energy (kcal/mol) | Structure |

| Reactants | 0 | This compound + Reagent |

| Transition State 1 | ΔG‡₁ | [Intermediate Structure 1] |

| Intermediate | ΔGᵢ | [Product of Step 1] |

| Transition State 2 | ΔG‡₂ | [Intermediate Structure 2] |

| Products | ΔGᵣ | Final Product(s) |

| This table represents a hypothetical reaction pathway for this compound, illustrating the type of data generated from quantum mechanical calculations. Actual values would be determined for specific reactions. |

Computational studies are crucial for determining the thermodynamic and kinetic parameters that govern the chemical transformations of this compound. nih.govchemrxiv.orgresearchgate.net Transition state theory (TST) is a fundamental concept used in conjunction with quantum mechanical calculations to estimate reaction rate constants. fiveable.mewikipedia.orgox.ac.uk

Thermodynamic parameters such as the standard enthalpy of activation (ΔH‡), standard entropy of activation (ΔS‡), and the standard Gibbs free energy of activation (ΔG‡) can be calculated for a given reaction. wikipedia.org These values provide insight into the spontaneity and energy requirements of a chemical process. Kinetic parameters, including the rate constant (k), can be derived from the Gibbs free energy of activation using the Eyring equation. wikipedia.org

Representative Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction

| Parameter | Calculated Value | Unit |

| Enthalpy of Activation (ΔH‡) | Value | kcal/mol |

| Entropy of Activation (ΔS‡) | Value | cal/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | Value | kcal/mol |

| Rate Constant (k) at 298 K | Value | s⁻¹ |

| This interactive table showcases the kind of thermodynamic and kinetic data that can be obtained through computational analysis of a chemical reaction involving a quinoline derivative. |

Structure-Based and Ligand-Based Computational Drug Design Principles Applied to this compound Scaffolds

The this compound scaffold serves as a valuable starting point for the design of new therapeutic agents. Computational drug design methodologies, broadly categorized as structure-based and ligand-based approaches, are extensively used to explore and optimize the pharmacological potential of this chemical framework. nih.govmdpi.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of a biological target, such as a protein or enzyme. neliti.com Molecular docking is a key SBDD technique used to predict the preferred orientation and binding affinity of a ligand (in this case, a this compound derivative) within the active site of a target. nih.govnih.govnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a biological environment. nih.govresearchgate.netmdpi.comresearchgate.net MD simulations can help to assess the stability of the binding pose and calculate the binding free energy. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govsygnaturediscovery.com This approach utilizes the chemical and structural information of a set of known active molecules to develop a model that can predict the activity of new compounds.

Key LBDD methods applicable to this compound scaffolds include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) correlate the biological activity of a series of compounds with their 3D structural and electrostatic properties. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This pharmacophore model can then be used to screen virtual libraries for new molecules with the desired features.

Through these computational strategies, researchers can rationally design and prioritize novel derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.govresearchgate.net

Exploration of Biological Activities and Structure Activity Relationships Sar

Fundamental Principles of Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, investigating how the chemical structure of a molecule correlates with its biological activity. youtube.com By systematically modifying functional groups on a parent compound, researchers can identify the key structural features, known as pharmacophores, that are essential for eliciting a specific biological effect. This allows for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The biological activity of 4-aminoquinoline (B48711) derivatives is highly sensitive to the nature and position of substituents on the quinoline (B57606) ring system. SAR studies, particularly in the context of antimalarial drug development, have elucidated several key principles:

The 4-Amino Group: The amino group at the C4 position, often part of a larger alkylamino side chain, is generally considered essential for activity in many contexts, including antimalarial action. youtube.comesr.ie This side chain is believed to play a crucial role in the accumulation of the drug within the acidic food vacuole of the Plasmodium parasite. esr.ieresearchgate.net

Substitution at C7: The presence of an electron-withdrawing group at the C7 position is a critical determinant of antimalarial potency. youtube.comnih.gov Chloroquine (B1663885), for instance, features a chlorine atom at this position. Studies have shown a correlation between the electron-withdrawing capacity (as measured by the Hammett constant) of the C7 substituent and the compound's ability to inhibit β-hematin formation, a key step in the parasite's detoxification of heme. researchgate.netnih.gov

Substitution at C2 and C3: Modifications at the C2 and C3 positions can also modulate activity. For example, the introduction of an acetyl group at the C3 position of 4-aminoquinoline was found to confer cytotoxic properties against murine leukemia cells. nih.gov While direct SAR data for a C2-methoxy group on 2-Methoxyquinolin-4-amine is scarce, the introduction of substituents at this position can influence the molecule's steric and electronic properties, potentially affecting its binding to biological targets.

The Quinoline Nitrogen (N1): The basicity of the quinoline ring nitrogen is another important factor. Electron-withdrawing groups at C7 lower the pKa of this nitrogen, which in turn influences the drug's ability to accumulate in acidic cellular compartments (pH trapping). researchgate.netnih.gov

The following table summarizes the observed impact of various substituents on the biological activity of the 4-aminoquinoline scaffold based on published research.

| Position | Substituent Type | Example(s) | Observed Impact on Biological Activity |

| C4 | Alkylamino side chain | Diethylaminoethyl (in Chloroquine) | Essential for antimalarial activity; involved in pH trapping. youtube.comresearchgate.net |

| C7 | Electron-withdrawing | -Cl, -CF₃, -NO₂ | Enhances antimalarial activity; lowers pKa of quinoline nitrogen. youtube.comnih.gov |

| C7 | Electron-donating | -NH₂, -OCH₃ | Generally reduces antimalarial activity compared to electron-withdrawing groups. nih.gov |

| C3 | Acetyl group | 4-amino-3-acetylquinoline | Confers cytotoxicity against leukemia cell lines. nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy and potency between stereoisomers.

In the realm of quinoline derivatives, the importance of stereochemistry has been demonstrated in studies of bisquinolines. Research on N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine revealed that different stereoisomers exhibited distinct antimalarial activities. The study showed that the (±)-trans isomer possessed potent activity against Plasmodium berghei in mice, and further separation revealed that the 1R,2R-(-)- and 1S,2S-(+)- enantiomers were both active, with the (+)-trans isomer showing oral activity. manchester.ac.uk This highlights that the specific spatial orientation of the quinoline moieties and the linker group is critical for in-vivo efficacy, underscoring the importance of stereochemical considerations in drug design.

Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and mechanism of action. For 4-aminoquinolines, a primary application of rational design has been to overcome the challenge of chloroquine resistance in malaria parasites. esr.ienih.gov

Strategies have included:

Side Chain Modification: Altering the length, flexibility, and basicity of the 4-amino side chain to evade resistance mechanisms, which often involve drug efflux pumps.

Hybrid Molecules: Creating hybrid compounds that combine the 4-aminoquinoline scaffold with other pharmacophores. This approach aims to create molecules with dual modes of action that are less susceptible to existing resistance pathways.

Metal Complexes: The synthesis of gold-chloroquine complexes has been explored as a strategy to develop novel metal-based chemotherapies against tropical diseases. nih.gov

Targeted Modifications: Based on the understanding that 4-aminoquinolines inhibit heme polymerization, new derivatives have been designed to enhance their affinity for hematin (B1673048) and improve their inhibitory activity. nih.gov These efforts leverage SAR data to make targeted changes, such as introducing specific substituents at the C7 position, to optimize the desired biological effect. nih.gov

Mechanistic Studies of Biological Interactions (In Vitro Context)

Understanding how a compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. For quinoline derivatives, mechanistic studies have focused on their ability to inhibit key enzymes and modulate critical cellular signaling pathways.

Beyond their antimalarial properties, many quinoline derivatives have been identified as potent anticancer agents that target DNA topoisomerases. These enzymes are essential for managing DNA topology during replication, transcription, and repair. Their inhibition leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells. mdpi.com

Topoisomerase I (Topo I) Inhibition: Certain quinoline derivatives function as Topo I inhibitors. nih.gov For example, a series of synthesized quinoline derivatives were evaluated for their ability to inhibit Topo I, with the lead compounds 5i and 5l showing significant inhibitory activity. These compounds were subsequently found to improve psoriasis-like inflammation in animal models, a condition linked to cellular hyperproliferation, suggesting a therapeutic potential for Topo I inhibitors beyond cancer. nih.gov

Topoisomerase II (Topo II) Inhibition: Other quinoline analogs are known to target Topoisomerase II. A study on novel pyrazolo[4,3-f]quinoline derivatives identified compounds with potent cytotoxicity against various cancer cell lines. Mechanistic investigations revealed that some of these compounds, notably 2E , were highly effective at inhibiting Topo IIα catalytic activity, with an efficacy comparable to the established drug etoposide. mdpi.com

The table below presents the inhibitory activity of selected quinoline derivatives against topoisomerase enzymes.

| Compound | Target Enzyme | Cell Line / Assay | Activity Metric (IC₅₀ or % Inhibition) |

| 5i | Topoisomerase I | In vitro enzyme assay | Potent inhibition (specific IC₅₀ not provided) nih.gov |

| 5l | Topoisomerase I | In vitro enzyme assay | Potent inhibition (specific IC₅₀ not provided) nih.gov |

| 1M | Not specified | NUGC-3 (gastric cancer) | IC₅₀ < 8 µM mdpi.com |

| 2E | Topoisomerase IIα | In vitro enzyme assay | 88.3% inhibition mdpi.com |

| 2P | Topoisomerase I | In vitro enzyme assay | 11.6% inhibition mdpi.com |

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several 4-aminoquinoline derivatives have been shown to trigger this process in cancer cells through the modulation of specific signaling pathways.

A study on 4-amino-3-acetylquinoline demonstrated its ability to induce apoptosis in murine leukemia L1210 cells. nih.gov The compound was found to be highly cytotoxic, with IC₅₀ values below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. Treatment with this derivative led to characteristic apoptotic morphological changes and DNA fragmentation. nih.gov

Further mechanistic insights come from studies on the related 4-aminoquinazoline scaffold. A lead compound, 6b , was found to induce G1 cell cycle arrest and apoptosis in HCT-116 colon cancer cells. nih.gov This effect was mediated through the selective inhibition of the PI3Kα enzyme, a key component of the PI3K/Akt signaling pathway that promotes cell survival and proliferation. Inhibition of this pathway by compound 6b led to the activation of the mitochondrial-dependent apoptotic cascade. nih.gov These findings suggest that 4-aminoquinoline-type structures can interfere with fundamental cell survival pathways, making them promising candidates for cancer therapy.

The table below summarizes the apoptotic effects of representative quinoline and quinazoline (B50416) derivatives on cancer cell lines.

| Compound | Cell Line | Cell Type | Key Findings |

| 4-amino-3-acetylquinoline | L1210 | Murine Leukemia | Induced morphological changes and DNA fragmentation characteristic of apoptosis. nih.gov |

| Compound 6b (4-aminoquinazoline) | HCT-116 | Human Colon Carcinoma | Induced G1 cell cycle arrest and apoptosis via inhibition of the PI3K/Akt pathway. nih.gov |

Molecular Mechanisms Underlying Antimicrobial and Anti-Parasitic Activities

The antimicrobial and anti-parasitic activities of quinoline derivatives, including compounds related to this compound, are attributed to a variety of molecular mechanisms. A primary mode of action, particularly in the context of malaria, is the disruption of hemozoin formation in the parasite's digestive vacuole. nih.gov Quinolines are thought to accumulate in this acidic organelle and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death. nih.gov

Recent studies on novel 4-aminoquinoline derivatives have reinforced the significance of this mechanism. For instance, new monoquinoline and bisquinoline analogs have demonstrated potent, dose-dependent inhibition of hemozoin formation in vitro. nih.gov This activity is crucial for their efficacy against chloroquine-resistant strains of Plasmodium falciparum. nih.gov The 4-aminoquinoline core is a key pharmacophore in this process.

Beyond hemozoin inhibition, other mechanisms have been proposed for the antimicrobial effects of quinoline derivatives. Some studies suggest that these compounds can disrupt the integrity of microbial cell membranes. For example, research on certain 7-methoxyquinoline (B23528) derivatives has shown that they can induce protein leakage from bacterial cells, indicating damage to the cell membrane. nih.gov This disruption of the cellular barrier contributes to their antibacterial and antibiofilm properties. nih.gov

Furthermore, the structure-activity relationship (SAR) studies of various quinoline derivatives have provided insights into their molecular interactions. For instance, the nature and position of substituents on the quinoline ring can significantly influence the antimicrobial potency and spectrum of activity. mdpi.comresearchgate.netnih.gov Computational studies, such as molecular docking, have been employed to predict the binding modes of quinoline derivatives with potential protein targets, further elucidating their mechanisms of action at a molecular level. nih.gov

The versatility of the quinoline scaffold allows for its derivatization to target various cellular processes in pathogens. While the precise molecular targets of this compound are not extensively detailed in the available literature, the established mechanisms for structurally similar quinoline compounds provide a strong foundation for understanding its potential modes of antimicrobial and anti-parasitic action.

Receptor Binding and Activation/Inhibition Studies (In Vitro)

In vitro receptor binding and enzyme inhibition assays are crucial for elucidating the pharmacological profile of a compound. For quinoline derivatives, these studies have revealed interactions with a range of biological targets, although specific data for this compound is limited. However, by examining related quinoline and aniline (B41778) structures, potential receptor interactions can be inferred.

For example, studies on various N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, which share a methoxy-substituted aromatic ring, have shown potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov These studies utilize radioligand binding assays to determine the binding affinities (Ki values) of the compounds for these receptors. nih.gov Similarly, certain 4-anilinoquinazoline (B1210976) derivatives, which have a structural resemblance to this compound, have been identified as inducers of apoptosis through high-throughput screening assays that measure caspase-3 activation. nih.gov One such compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, demonstrated a potent EC50 for caspase activation of 2 nM. nih.gov

Enzyme inhibition is another important aspect of the bioactivity of quinoline derivatives. For instance, certain 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as inhibitors of the enzyme casein kinase 2, alpha (CSNK2A) with IC50 values in the nanomolar range, as determined by in-cell target engagement assays. nih.gov These assays are critical for understanding the specific molecular targets of these compounds.

The following table summarizes in vitro binding and inhibition data for compounds structurally related to this compound, illustrating the types of assays used and the data they generate.

| Compound Class | Target | Assay Type | Value |

| N-2-methoxybenzyl-phenethylamines | 5-HT2A Receptor | Radioligand Binding | Ki < 1 µM |

| 4-Anilinoquinazolines | Caspase-3 | Caspase Activation | EC50 = 2 nM |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | CSNK2A | In-cell Target Engagement | IC50 = 12 nM |

These examples highlight the diverse range of potential receptor and enzyme interactions for compounds with structural motifs similar to this compound and underscore the importance of in vitro assays in characterizing their pharmacological profiles.

Development and Application as Biochemical Probes and Research Tools

The quinoline scaffold is not only a source of therapeutic agents but also a versatile platform for the development of biochemical probes and research tools to investigate biological systems.

Synthesis of Fluorescently Tagged Derivatives for Live-Cell Imaging (In Vitro)

The intrinsic fluorescence of some quinoline derivatives, or the ability to attach a fluorophore to the quinoline core, makes them valuable tools for live-cell imaging. A common strategy to induce fluorescence in a quinoline-based molecule is the introduction of a dimethylamino group. nih.gov This approach has been successfully used to convert a non-fluorescent quinoline-based anticancer agent into a fluorescent probe, enabling the visualization of its accumulation in the endoplasmic reticulum of cancer cells using confocal microscopy. nih.gov

The synthesis of such fluorescently tagged derivatives typically involves standard organic chemistry reactions to append the fluorescent moiety to the quinoline structure. The resulting probes can then be used in various cell imaging techniques to study their subcellular localization, track their movement, and investigate their interactions with cellular components in real-time.

Another application of fluorescent quinoline derivatives is in the detection of specific ions. For instance, 8-carboxamidoquinoline derivatives have been developed as fluorescent labels for the selective detection of zinc ions (Zn2+) in biological systems. researchgate.net The synthesis of these probes allows for the study of zinc homeostasis and its role in various cellular processes.

Application in Chemical Biology to Interrogate Biological Pathways

Chemical biology utilizes small molecules to perturb and study biological pathways. nih.gov Quinoline derivatives, with their diverse biological activities, are well-suited for this purpose. nih.govecorfan.org By acting as inhibitors or activators of specific proteins, these compounds can be used to dissect complex cellular signaling cascades and understand the function of individual components.

For example, a quinoline derivative that selectively inhibits a particular kinase can be used to study the downstream effects of that kinase's activity in a signaling pathway. This approach can help to identify new drug targets and to understand the mechanisms of disease. The broad range of biological activities reported for quinoline derivatives, including antimicrobial, anti-parasitic, anticancer, and anti-inflammatory effects, suggests that they interact with a wide variety of biological targets. nih.govnih.gov

While the specific application of this compound as a chemical probe to interrogate a particular biological pathway has not been extensively documented, its structural features and the known activities of related compounds suggest its potential in this area. Future research could focus on identifying its specific molecular targets and utilizing it as a tool to explore their roles in cellular function and disease.

Future Perspectives and Emerging Research Directions

Innovations in Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, hazardous chemicals, and long reaction times, posing environmental and economic challenges. nih.govacs.org Consequently, a significant push towards greener and more sustainable synthetic strategies is underway. nih.govresearchgate.net

Key innovations include:

Green Chemistry Approaches: Researchers are increasingly employing environmentally benign methods such as microwave-assisted synthesis, which reduces energy consumption and reaction times. nih.govnih.gov The use of ultrasound and one-pot synthesis protocols also contributes to more sustainable practices. nih.gov Catalysts like formic acid are being explored as greener alternatives to traditional reagents. ijpsjournal.com

Advanced Catalysis: The development of novel catalytic systems is a major area of innovation. Nanocatalysts, including magnetic nanoparticles, are gaining traction due to their high efficiency, recyclability, and ability to facilitate reactions under milder conditions. acs.orgresearchgate.netnih.gov Furthermore, metal-free synthesis protocols are being developed to avoid the use of potentially toxic and expensive transition metals. acs.orgnih.gov

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful strategy for modifying the quinoline core. rsc.orgrsc.org This approach allows for the precise and selective introduction of various functional groups without the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic routes. rsc.orgacs.org Researchers are exploring different catalysts, including rhodium, ruthenium, copper, and palladium, to achieve regioselective functionalization at various positions of the quinoline ring. mdpi.com

These advancements are not only making the synthesis of quinoline derivatives more efficient and environmentally friendly but are also expanding the accessible range of structurally diverse compounds for further investigation. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling and Materials Design

The integration of computational chemistry and machine learning is revolutionizing the design and discovery of new quinoline-based compounds. doaj.org These in silico methods allow for the rapid prediction of molecular properties, reducing the time and cost associated with experimental synthesis and screening. mdpi.com

Key computational techniques being employed include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comnih.govnih.govnih.gov These models help in understanding the structural requirements for desired activities and in designing new, more potent compounds. mdpi.comnih.gov For instance, CoMFA and CoMSIA have been successfully used to develop models for predicting the anti-cancer activity of quinoline derivatives as topoisomerase-II inhibitors. nih.gov